2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, trisodium salt
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Description
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, trisodium salt is a useful research compound. Its molecular formula is C27H19ClN7Na3O11S3 and its molecular weight is 818.1 g/mol. The purity is usually 95%.
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Biological Activity
2,7-Naphthalenedisulfonic acid, specifically the trisodium salt derivative with complex substitutions, is a compound of significant interest due to its biological activity and potential applications in various fields, including dye synthesis and drug delivery systems. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with two sulfonic acid groups at positions 2 and 7, along with various functional groups that enhance its solubility and reactivity. The full structure can be described as follows:
- Naphthalene Backbone : Provides a stable aromatic system.
- Sulfonic Acid Groups : Enhance solubility in aqueous environments.
- Amino and Hydroxy Groups : Contribute to the compound's reactivity and potential interactions with biological molecules.
Molecular Formula
The molecular formula for this compound is C15H14ClN5Na3O6S2.
Research indicates that 2,7-naphthalenedisulfonic acid derivatives can interact with various biological molecules, including proteins and nucleic acids. These interactions are facilitated by the compound's functional groups, which allow for complexation with metal ions and other biomolecules.
- Protein Binding : The sulfonic acid groups enhance the binding affinity with proteins, potentially altering their functionality.
- Nucleic Acid Interaction : The compound may influence nucleic acid structures, affecting processes such as transcription and replication.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Immunosuppressive Activity : Related compounds have shown immunosuppressive effects in vitro, indicating potential therapeutic uses in conditions requiring immune modulation .
- Dye Applications : Due to its vibrant color and stability, this compound is utilized in histological staining and as an analytical reagent in various assays .
Toxicity Profiles
While the compound exhibits promising biological activities, toxicity assessments are crucial. Some studies suggest that similar naphthalene derivatives can be irritants or have adverse effects at high concentrations . Further research is needed to establish safety profiles for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of 2,7-naphthalenedisulfonic acid compared to structurally related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly in dyes. |
2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity; less industrial value. |
Naphthalenesulfonic Acid | 130-15-4 | A simpler sulfonated derivative; used as a surfactant. |
The unique substitution pattern on the naphthalene ring of 2,7-naphthalenedisulfonic acid enhances its reactivity compared to its isomers.
Properties
CAS No. |
85631-77-2 |
---|---|
Molecular Formula |
C27H19ClN7Na3O11S3 |
Molecular Weight |
818.1 g/mol |
IUPAC Name |
trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O11S3.3Na/c1-35(15-6-4-3-5-7-15)27-31-25(28)30-26(32-27)29-19-13-17(47(37,38)39)10-14-11-21(49(43,44)45)23(24(36)22(14)19)34-33-18-9-8-16(46-2)12-20(18)48(40,41)42;;;/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
ROOXOSRUUHTHSX-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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